2-Chloro-7-methoxy-3-methylquinoline
CAS No.: 132118-45-7
Cat. No.: VC21193462
Molecular Formula: C11H10ClNO
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 132118-45-7 |
---|---|
Molecular Formula | C11H10ClNO |
Molecular Weight | 207.65 g/mol |
IUPAC Name | 2-chloro-7-methoxy-3-methylquinoline |
Standard InChI | InChI=1S/C11H10ClNO/c1-7-5-8-3-4-9(14-2)6-10(8)13-11(7)12/h3-6H,1-2H3 |
Standard InChI Key | KVBVZTHTUJBHOF-UHFFFAOYSA-N |
SMILES | CC1=CC2=C(C=C(C=C2)OC)N=C1Cl |
Canonical SMILES | CC1=CC2=C(C=C(C=C2)OC)N=C1Cl |
Introduction
Chemical Identity
2-Chloro-7-methoxy-3-methylquinoline is an organic compound classified as a quinoline derivative. It is identified by the CAS Registry Number 132118-45-7 and has several synonyms including "Quinoline, 2-chloro-7-methoxy-3-methyl-" and "OTAVA-BB 1151708" . This compound contains a quinoline core structure with three specific substituents: a chlorine atom at the 2-position, a methoxy group at the 7-position, and a methyl group at the 3-position.
Molecular Information
The molecular characteristics of 2-Chloro-7-methoxy-3-methylquinoline are summarized in the table below:
Parameter | Value |
---|---|
Molecular Formula | C11H10ClNO |
Molecular Weight | 207.66 g/mol |
CAS Number | 132118-45-7 |
MDL Number | MFCD09787682 |
InChI Key | KVBVZTHTUJBHOF-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C(C=C2)OC)N=C1Cl |
The compound features a bicyclic structure with a benzene ring fused to a pyridine ring, forming the quinoline backbone. The three functional groups are strategically positioned to provide specific chemical and biological properties to the molecule.
Chemical Reactions
2-Chloro-7-methoxy-3-methylquinoline can participate in various chemical reactions, primarily due to the reactivity of its functional groups.
Substitution Reactions
The chlorine atom at the 2-position is particularly reactive toward nucleophilic substitution. Common nucleophiles that might react with this compound include amines, thiols, and alcohols, leading to the formation of corresponding 2-substituted derivatives .
Oxidation and Reduction
The quinoline core can undergo oxidation and reduction reactions, affecting the nitrogen atom in the heterocyclic ring. The methyl group at the 3-position may also be subjected to oxidation, potentially yielding carboxylic acid or aldehyde derivatives .
Coupling Reactions
Applications in Research
The compound has several important applications in scientific research, particularly in the field of medicinal chemistry.
Medicinal Chemistry Applications
2-Chloro-7-methoxy-3-methylquinoline serves as a valuable building block in the synthesis of potential pharmaceutical agents. Its derivatives have been investigated for various biological activities, making it an important starting material in drug discovery efforts.
Biological Studies
The compound may serve as a probe in biochemical assays aimed at studying enzyme activity and protein interactions. Its distinctive structure allows for specific molecular interactions that can be utilized to investigate biological systems.
Biological Activity
2-Chloro-7-methoxy-3-methylquinoline and its derivatives exhibit diverse biological activities that make them subjects of interest in pharmaceutical research.
Antimicrobial Properties
Quinoline derivatives, including those with substitution patterns similar to 2-Chloro-7-methoxy-3-methylquinoline, have demonstrated antimicrobial properties. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting growth. Structure-activity relationship studies suggest that modifications in the quinoline core can enhance antibacterial efficacy.
Mechanisms of Action
The biological activity of 2-Chloro-7-methoxy-3-methylquinoline may be attributed to several mechanisms:
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DNA Intercalation: The planar aromatic structure allows for intercalation into DNA, potentially disrupting replication processes.
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Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular metabolism.
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Reactive Oxygen Species Generation: It may participate in redox cycling, leading to the production of reactive oxygen species, which can promote cytotoxic effects in target cells.
Comparison with Similar Compounds
To better understand the unique properties of 2-Chloro-7-methoxy-3-methylquinoline, it is helpful to compare it with similar quinoline derivatives.
Structural Analogs
Compound | Structural Differences | Key Property Differences |
---|---|---|
2-Chloroquinoline | Lacks methoxy and methyl substituents | Less electron-rich aromatic system, different reactivity profile |
7-Methoxyquinoline | Lacks chlorine and methyl substituents | Lower reactivity toward nucleophilic substitution, different electronic properties |
3-Methylquinoline | Lacks chlorine and methoxy substituents | Different electronic distribution, altered biological activity profile |
Unique Features
The specific combination of substituents in 2-Chloro-7-methoxy-3-methylquinoline provides unique chemical and potentially biological properties. The chlorine atom facilitates further functionalization through substitution reactions, while the methoxy and methyl groups influence the compound's electronic and steric properties.
Manufacturer | Product Number | Packaging | Price (USD) | Updated Date |
---|---|---|---|---|
Sigma-Aldrich | BBO000139 | 1g | $251 | 2024-03-01 |
TRC | C597683 | 10mg | $45 | 2021-12-16 |
SynQuest Laboratories | 4H56-5-5T | 5g | $816 | 2021-12-16 |
SynQuest Laboratories | 4H56-5-5T | 1g | $296 | 2021-12-16 |
AK Scientific | 6488BB | 1g | $301 | 2021-12-16 |
Aladdin Scientific | ALA-C166956-100mg | 100mg | Not specified | Not specified |
Product Specifications
Commercial products typically specify minimum purity levels. For example, the product available from Aladdin Scientific has a minimum purity of 97% . Other suppliers likely offer similar or higher purity specifications to ensure the compound's suitability for research applications.
Current Research Trends
Research involving 2-Chloro-7-methoxy-3-methylquinoline continues to evolve, with new applications and derivatives being explored.
Pharmaceutical Development
Current research focuses on developing novel derivatives of 2-Chloro-7-methoxy-3-methylquinoline with enhanced biological activities and improved pharmacokinetic properties. These efforts aim to identify potential lead compounds for various therapeutic applications.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are being conducted to understand how specific modifications to the basic structure of 2-Chloro-7-methoxy-3-methylquinoline affect its biological activity. These studies provide valuable insights for the rational design of more effective derivatives.
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